molecular formula C13H15F3N6O2S B2412790 3-[4-(1-Methylimidazol-4-yl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine CAS No. 2380141-28-4

3-[4-(1-Methylimidazol-4-yl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine

Cat. No.: B2412790
CAS No.: 2380141-28-4
M. Wt: 376.36
InChI Key: ZSRAXIXWVYGTRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(1-Methylimidazol-4-yl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine is a complex organic compound characterized by its unique molecular structure, which includes a piperazine ring, a trifluoromethyl group, and a 1-methylimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(1-Methylimidazol-4-yl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine typically involves multiple steps, starting with the preparation of the 1-methylimidazole derivative

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reduction reactions may involve hydrogen gas in the presence of a catalyst or other reducing agents like lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its potential as a pharmacological tool is being explored in various studies.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic applications.

Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 3-[4-(1-Methylimidazol-4-yl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors, while the piperazine ring and 1-methylimidazole moiety contribute to its overall biological activity. The exact pathways and targets involved may vary depending on the specific application and context.

Comparison with Similar Compounds

  • 4-Methylimidazole

  • Trifluoromethylpyridazine derivatives

  • Piperazine derivatives

Uniqueness: 3-[4-(1-Methylimidazol-4-yl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine stands out due to its unique combination of functional groups and structural features. This combination provides it with distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-[4-(1-methylimidazol-4-yl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N6O2S/c1-20-8-12(17-9-20)25(23,24)22-6-4-21(5-7-22)11-3-2-10(18-19-11)13(14,15)16/h2-3,8-9H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRAXIXWVYGTRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.